![molecular formula C6H16ClNO3 B6607416 2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride CAS No. 2839157-39-8](/img/structure/B6607416.png)
2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride is an organic compound with the molecular formula C6H15NO3·HCl. It is a derivative of ethanolamine, where the amino group is substituted with a 2,2-dimethoxyethyl group. This compound is typically used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride typically involves the reaction of 2,2-dimethoxyethanol with ethanolamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through crystallization or distillation techniques. The final product is purified to remove any impurities and ensure it meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of biochemical pathways and as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a weak base due to the presence of the amino group, which can accept protons. This property allows it to participate in various biochemical reactions, including enzyme catalysis and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but lacks the 2,2-dimethoxyethyl group.
2-(Diethylamino)ethanol: Contains an ethyl group instead of the dimethoxyethyl group.
2-(2-Aminoethoxy)ethanol: Similar backbone but with an aminoethoxy group instead of the dimethoxyethyl group.
Uniqueness
2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
2-(2,2-dimethoxyethylamino)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3.ClH/c1-9-6(10-2)5-7-3-4-8;/h6-8H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBSJKKZHQVFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNCCO)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
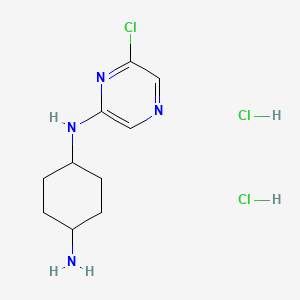
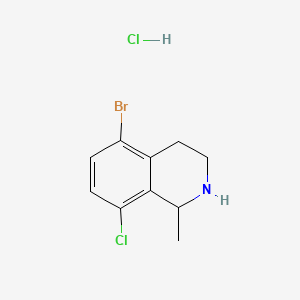

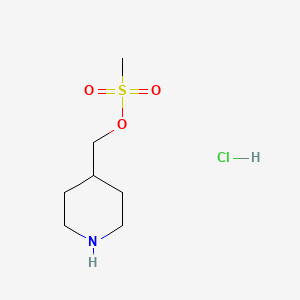
![1-[2-(pyrimidin-5-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B6607375.png)
![[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanediol](/img/structure/B6607404.png)
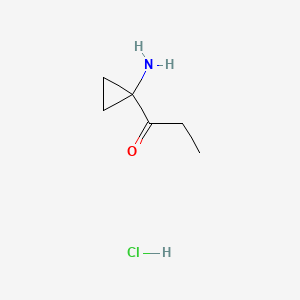
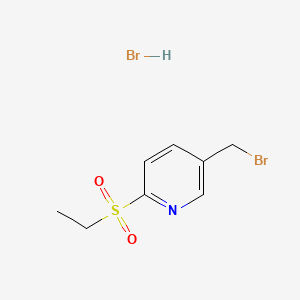
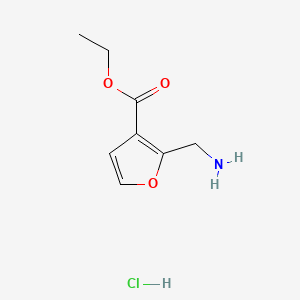

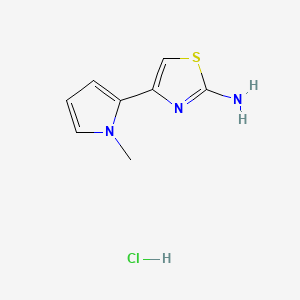

![(2R)-1-[(difluoromethyl)sulfanyl]propan-2-aminehydrochloride](/img/structure/B6607447.png)
![3-[(4-tert-butyl-1H-1,2,3-triazol-1-yl)methyl]cyclobutan-1-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B6607449.png)
